molecular formula C22H24N2O3 B1241744 3-Butyryl-4-(2-methylphenylamino)-8-(2-hydroxyethoxy)quinoline

3-Butyryl-4-(2-methylphenylamino)-8-(2-hydroxyethoxy)quinoline

Cat. No. B1241744
M. Wt: 364.4 g/mol
InChI Key: BMCBJKLELCZGBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Butyryl-4-(2-methylphenylamino)-8-(2-hydroxyethoxy)quinoline, also known as 3-Butyryl-4-(2-methylphenylamino)-8-(2-hydroxyethoxy)quinoline, is a useful research compound. Its molecular formula is C22H24N2O3 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Butyryl-4-(2-methylphenylamino)-8-(2-hydroxyethoxy)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Butyryl-4-(2-methylphenylamino)-8-(2-hydroxyethoxy)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Butyryl-4-(2-methylphenylamino)-8-(2-hydroxyethoxy)quinoline

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

1-[8-(2-hydroxyethoxy)-4-(2-methylanilino)quinolin-3-yl]butan-1-one

InChI

InChI=1S/C22H24N2O3/c1-3-7-19(26)17-14-23-22-16(9-6-11-20(22)27-13-12-25)21(17)24-18-10-5-4-8-15(18)2/h4-6,8-11,14,25H,3,7,12-13H2,1-2H3,(H,23,24)

InChI Key

BMCBJKLELCZGBF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CN=C2C(=C1NC3=CC=CC=C3C)C=CC=C2OCCO

synonyms

3-butyryl-4-(2-methylphenylamino)-8-(2-hydroxyethoxy)quinoline
SK and F 97574
SK and F-97574

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Butyryl-4-(2-methylphenylamino)8-hydroxyquinoline (3.2 g, 10 mmol) was dissolved in tetrahydrofuran (150 ml), potassium t-butoxide (1.83 g, 15 mmol) added, stirred to dissolve, then 2-chloroethanol (1.3 ml, 20 mmol) added and the mixture heated at reflux overnight. A further portion of potassium t-butoxide (1.83 g) and of 2-chloroethanol (1.3 ml) was added and heating continued for 2 days. The tetrahydrofuran was evaporated, the residue taken up in dichloromethane, washed with water and brine, dried and evaporated. Recrystallization from ethyl acetate/petroleum ether gave 3-butyryl-4-(2-methylphenylamino)-8-(2-hydroxyethoxy)quinoline (1.18 g, 32%), m.p. 125°-127°.
Name
3-Butyryl-4-(2-methylphenylamino)8-hydroxyquinoline
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Three
Quantity
1.83 g
Type
reactant
Reaction Step Four
Quantity
1.3 mL
Type
reactant
Reaction Step Four

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